molecular formula C14H12N2 B092831 2-p-Tolyl-1H-benzoimidazole CAS No. 120-03-6

2-p-Tolyl-1H-benzoimidazole

Cat. No. B092831
CAS RN: 120-03-6
M. Wt: 208.26 g/mol
InChI Key: YJSWQFYMPODDTQ-UHFFFAOYSA-N
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Description

2-p-Tolyl-1H-benzoimidazole is an organic compound with the molecular formula C14H12N2 . It has an average mass of 208.258 Da and a monoisotopic mass of 208.100052 Da .


Synthesis Analysis

The synthesis of 2-p-Tolyl-1H-benzoimidazole can be achieved through several methods. One method involves the use of piperidine in ethanol under heating conditions . Another method uses diphosphorus tetraiodide in acetonitrile at 80°C in a sealed tube under an inert atmosphere . A third method involves the use of silphox [POCl3-n (SiO2)n, silica phosphinoxide] in N,N-dimethyl-formamide under microwave irradiation . Lastly, Amberlyst-15 can be used in water at 90°C for 2 hours under irradiation .


Physical And Chemical Properties Analysis

2-p-Tolyl-1H-benzoimidazole has a density of 1.2±0.1 g/cm3, a boiling point of 402.3±38.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . Its enthalpy of vaporization is 65.3±3.0 kJ/mol, and it has a flash point of 210.1±13.2 °C . The compound has an index of refraction of 1.671 and a molar refractivity of 66.0±0.3 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .

Scientific Research Applications

  • Drug Development and Biological Studies:

    • El Foujji et al. (2021) investigated the biological importance of a benzimidazole derivative, which indicated the drug likeness behavior of the synthesized molecule through molecular docking interactions【El Foujji et al., 2021】.
    • Zhao et al. (2015) studied benzimidazole-based Zn(II) complexes showing potential anticancer activity against human carcinoma cells【Zhao et al., 2015】.
    • Barrett et al. (2011) characterized a benzimidazole-based molecule as an inhibitor of hypoxia-inducible factor prolyl hydroxylase, showing promise for treating inflammation-induced anemia【Barrett et al., 2011】.
    • Kim et al. (1996) explored benzimidazole derivatives as topoisomerase I poisons and for their cytotoxicity against human lymphoblast cell line【Kim et al., 1996】.
    • Mann et al. (2001) synthesized a bisbenzimidazole compound showing potent growth inhibition and antitumor activity【Mann et al., 2001】.
  • Material Science and Chemistry:

    • Kabir et al. (2010) presented 2-Pyridin-2-yl-1H-benzoimidazole as an efficient ligand for copper-catalyzed cross-coupling reactions, useful in organic synthesis【Kabir et al., 2010】.
    • Hu et al. (2017) developed benzoimidazole containing materials for use in blue phosphorescent organic light-emitting diodes【Hu et al., 2017】.
    • Huang et al. (2004) synthesized bis-cyclometalated iridium complexes with benzoimidazole ligands, showing high phosphorescence and potential for light-emitting devices【Huang et al., 2004】.
  • Other Applications:

    • Zhao et al. (2017) synthesized benzimidazole-based Cu(II) complexes showing potent cytotoxicity toward carcinoma cells and potential as anticancer agents【Zhao et al., 2017】.
    • Obot and Obi-Egbedi (2010) conducted a theoretical study on benzimidazole derivatives, exploring their potential as corrosion inhibitors【Obot and Obi-Egbedi, 2010】.
    • El-Meguid (2014) evaluated the antimicrobial activities of compounds containing benzoimidazole moiety, showing effectiveness against various bacteria and fungi【El-Meguid, 2014】.

properties

IUPAC Name

2-(4-methylphenyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c1-10-6-8-11(9-7-10)14-15-12-4-2-3-5-13(12)16-14/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJSWQFYMPODDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352407
Record name 2-p-Tolyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-p-Tolyl-1H-benzoimidazole

CAS RN

120-03-6
Record name 2-p-Tolyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 120.2 g (1 mole) of 4-tolualdehyde and 108.1 g (1 mole) of o-phenylenediamine in toluene is heated at reflux with azeotropic removal of water. After 20 hours at reflux, the reaction is cooled to room temperature, then 443.4 g (1 mole) of lead tetraacetate is added, and the reaction is stirred at room temperature for 20 hours The solids are removed by filtration, and the filtrate is swirled with basic alumina. The mixture is filtered, and the filtrate is evaporated to dryness The product is purified by recrystallization from ethanol.
Quantity
120.2 g
Type
reactant
Reaction Step One
Quantity
108.1 g
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
443.4 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Bratulescu - Organic Chemistry, 2017 - arkat-usa.org
Benzimidazole heterocycles were obtained from halogenated compounds and aromatic 1, 2-diamines. A mild oxidizing reagent such as pyridine N-oxide (PyO) is required to produce …
Number of citations: 3 www.arkat-usa.org
KL Arienti, A Brunmark, FU Axe… - Journal of medicinal …, 2005 - ACS Publications
The discovery of a series of novel, potent, and highly selective inhibitors of the DNA damage control kinase chk2 is disclosed. Here we report the first SAR study around inhibitors of this …
Number of citations: 202 pubs.acs.org

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